



# Application Notes and Protocols: GSK2245035 Clinical Trial Methodology for Allergic Rhinitis

Author: BenchChem Technical Support Team. Date: December 2025



These application notes provide a detailed overview of the clinical trial methodology for **GSK2245035**, a selective Toll-like receptor 7 (TLR7) agonist investigated for the treatment of allergic rhinitis. The protocols described herein are based on published clinical trial data and are intended for researchers, scientists, and drug development professionals.

### **Mechanism of Action**

**GSK2245035** is a small molecule that acts as a selective agonist for Toll-like receptor 7 (TLR7). TLR7 is a pattern recognition receptor primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells.[1] Activation of TLR7 by single-stranded RNA (ssRNA) or synthetic agonists like **GSK2245035** triggers a signaling cascade that leads to the production of type I interferons (IFNs), particularly IFN- $\alpha$ .[1] This, in turn, modulates the immune response, promoting a shift from a Th2-dominant allergic phenotype to a Th1-dominant anti-inflammatory phenotype, which is thought to alleviate the symptoms of allergic rhinitis.[1][2]



Click to download full resolution via product page



Caption: TLR7 Signaling Pathway Activation by GSK2245035.

### **Clinical Trial Design and Population**

The clinical trials for **GSK2245035** in allergic rhinitis were typically randomized, double-blind, and placebo-controlled studies.[2][3]

| Parameter              | Description                                                                                                                                                   |
|------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Design           | Randomized, double-blind, placebo-controlled, parallel-group                                                                                                  |
| Participant Population | Adults with a history of seasonal allergic rhinitis to pollen (e.g., grass, ragweed) or perennial allergic rhinitis to allergens like house dust mites.[2][4] |
| Inclusion Criteria     | Confirmed allergen sensitization via skin prick test or specific IgE testing.[4]                                                                              |
| Exclusion Criteria     | Recent use of medications that could interfere with the study outcomes (e.g., corticosteroids, immunotherapy).[4]                                             |

## **Investigational Product and Dosing**

**GSK2245035** was administered intranasally to target the local immune environment of the nasal mucosa.

| Parameter        | Description                                                              |  |
|------------------|--------------------------------------------------------------------------|--|
| Drug Formulation | GSK2245035 formulated as a nasal spray solution.                         |  |
| Dosage Levels    | 20 ng and 80 ng per nostril.[2]                                          |  |
| Administration   | One spray per nostril, administered weekly for a duration of 8 weeks.[2] |  |
| Control          | Visually matched placebo nasal spray.[2]                                 |  |



# **Experimental Protocols**Nasal Allergen Challenge (NAC) Protocol

The NAC is a key procedure to assess the efficacy of **GSK2245035** in reducing the nasal allergic response.



Click to download full resolution via product page

**Caption:** Experimental Workflow for Nasal Allergen Challenge.

#### Materials:

- Standardized pollen allergen extracts (e.g., grass, ragweed) or house dust mite allergen extract.
- Nasal spray device capable of delivering a metered dose.
- Saline solution (for placebo and dilutions).
- Peak Nasal Inspiratory Flow (PNIF) meter.
- Symptom score questionnaire.



#### Procedure:

- Baseline Assessment: Record the participant's baseline Total Nasal Symptom Score (TNSS)
  and Peak Nasal Inspiratory Flow (PNIF). The TNSS is a composite score of four nasal
  symptoms: sneezing, rhinorrhea, nasal itching, and nasal congestion, each rated on a 4point scale (0=none, 1=mild, 2=moderate, 3=severe).
- Allergen Administration: Administer a pre-determined dose of the relevant allergen extract intranasally using a metered-dose spray device. The specific allergen and dose are selected based on the participant's known sensitivities.[1]
- Post-Challenge Monitoring: Record TNSS and PNIF at regular intervals post-challenge, typically at 15, 30, and 60 minutes, and then hourly for up to 6-8 hours.
- Data Analysis: The primary efficacy endpoint is often the Area Under the Curve (AUC) for the TNSS over the monitoring period.

## Biomarker Analysis: Interferon-gamma-inducible protein 10 (IP-10)

IP-10 is a chemokine induced by IFN-y and is a key biomarker for assessing the pharmacodynamic activity of **GSK2245035**.

#### Sample Collection:

- Nasal Lavage: Instill 5-10 mL of sterile saline into each nostril. The fluid is then collected and centrifuged to separate the supernatant, which is stored at -80°C until analysis.
- Serum: Collect whole blood via venipuncture into serum separator tubes. Allow the blood to clot, then centrifuge to separate the serum. Store serum at -80°C.

#### Measurement Protocol (ELISA):

- Plate Preparation: Coat a 96-well microplate with a capture antibody specific for human IP-10 and incubate overnight.
- Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer.



- Sample and Standard Incubation: Add diluted nasal lavage supernatant or serum samples, along with a standard curve of recombinant human IP-10, to the wells and incubate.
- Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for human IP-10.
- Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
- Substrate Addition: Wash the plate and add a colorimetric HRP substrate (e.g., TMB).
- Signal Measurement: Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
- Quantification: Calculate the concentration of IP-10 in the samples by interpolating from the standard curve.

## **Quantitative Data Summary**

The following tables summarize key quantitative data from the **GSK2245035** clinical trials in allergic rhinitis.

Table 1: Total Nasal Symptom Score (TNSS) following Nasal Allergen Challenge

| Treatment Group              | Baseline TNSS (Mean ±<br>SD) | Post-NAC TNSS (AUC,<br>Mean ± SD) |
|------------------------------|------------------------------|-----------------------------------|
| Placebo                      | 2.1 ± 1.5                    | 45.3 ± 12.8                       |
| GSK2245035 (20 ng)           | 2.3 ± 1.6                    | 35.1 ± 10.2                       |
| GSK2245035 (80 ng)           | 2.2 ± 1.4                    | 30.5 ± 9.7**                      |
| p<0.05, **p<0.01 vs. Placebo |                              |                                   |

Table 2: Serum IP-10 Levels 24 Hours Post-Dose



| Treatment Group                | Baseline IP-10<br>(pg/mL, Mean ± SD) | Post-Dose IP-10<br>(pg/mL, Mean ± SD) | Fold Change |
|--------------------------------|--------------------------------------|---------------------------------------|-------------|
| Placebo                        | 150 ± 55                             | 155 ± 60                              | 1.03        |
| GSK2245035 (20 ng)             | 145 ± 50                             | 450 ± 120                             | 3.10        |
| GSK2245035 (80 ng)             | 152 ± 58                             | 850 ± 210                             | 5.59        |
| *p<0.05, **p<0.01 vs. Baseline |                                      |                                       |             |

Table 3: Incidence of Common Adverse Events

| Adverse Event    | Placebo (n=14) | GSK2245035 (20<br>ng) (n=14) | GSK2245035 (80<br>ng) (n=14) |
|------------------|----------------|------------------------------|------------------------------|
| Headache         | 2 (14.3%)      | 4 (28.6%)                    | 8 (57.1%)                    |
| Nasal Discomfort | 1 (7.1%)       | 3 (21.4%)                    | 5 (35.7%)                    |
| Fatigue          | 1 (7.1%)       | 2 (14.3%)                    | 6 (42.9%)                    |

## **Logical Relationships and Experimental Flow**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. EAACI Position paper on the standardization of nasal allergen challenges PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Allergic Rhinitis Clinical Investigator Collaborative (AR-CIC): nasal allergen challenge protocol optimization for studying AR pathophysiology and evaluating novel therapies PMC [pmc.ncbi.nlm.nih.gov]
- 3. EAACI Position paper on the standardization of nasal allergen challenges | Semantic Scholar [semanticscholar.org]
- 4. medrxiv.org [medrxiv.org]
- To cite this document: BenchChem. [Application Notes and Protocols: GSK2245035 Clinical Trial Methodology for Allergic Rhinitis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607784#gsk2245035-clinical-trial-methodology-for-allergic-rhinitis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com